molecular formula C25H31N5O4 B14096693 ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate

ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate

Cat. No.: B14096693
M. Wt: 465.5 g/mol
InChI Key: RDQPLDHWZVLHOX-UHFFFAOYSA-N
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Description

Ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Preparation Methods

The synthesis of ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 3,4-dimethylphenyl group and the piperazin-1-yl acetate moiety. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may focus on its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate can be compared with similar compounds such as:

    3-(Dimethylamino)-N-{2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}benzamide: This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications.

    Ethyl 4-(3-(2,5-dimethoxyphenyl)ureido)benzoate: Another related compound with variations in the aromatic substituents and functional groups, resulting in unique chemical behavior and uses.

Properties

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 2-[4-[3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoyl]piperazin-1-yl]acetate

InChI

InChI=1S/C25H31N5O4/c1-4-34-24(32)17-27-9-11-28(12-10-27)23(31)7-8-29-13-14-30-22(25(29)33)16-21(26-30)20-6-5-18(2)19(3)15-20/h5-6,13-16H,4,7-12,17H2,1-3H3

InChI Key

RDQPLDHWZVLHOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C(=O)CCN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)C)C)C2=O

Origin of Product

United States

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